molecular formula C9H8O4<br>CH3COOC6H4COOH<br>C9H8O4<br>HC9H7O4 B1665792 Aspirin CAS No. 50-78-2

Aspirin

Cat. No. B1665792
CAS RN: 50-78-2
M. Wt: 180.16 g/mol
InChI Key: BSYNRYMUTXBXSQ-UHFFFAOYSA-N
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Description

Aspirin, also known as acetylsalicylic acid (ASA), is a widely used drug for the treatment of pain, fever, and inflammation . It is derived from salicylic acid and is less irritating to the stomach . Aspirin is also used as an anticoagulant in the treatment of conditions such as unstable angina or following a minor stroke or heart attack .


Synthesis Analysis

Aspirin is synthesized through a reaction of esterification catalyzed by an acid (H2SO4 or H3PO4), where salicylic acid is treated with acetic anhydride . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester . The excess acetic anhydride is quenched (reacted) with the addition of water .


Molecular Structure Analysis

The molecular formula of aspirin is C9H8O4 . It is a derivative of salicylic acid and has a molar mass of 180.159 g/mol .


Chemical Reactions Analysis

The synthesis of aspirin involves the reaction of salicylic acid with acetic anhydride in the presence of a strong acid such as sulfuric acid, which acts as a catalyst . The reaction results in the formation of an ester, with acetic acid as a by-product .

Scientific Research Applications

Aspirin and Platelet Life Span

Aspirin is renowned for its inhibitory effect on cyclooxygenase activity, primarily utilized in anti-inflammatory and anti-platelet therapies. Recent studies have delved into aspirin's influence on platelet lifespan. In a murine model, aspirin administration led to a significant reduction in the half-life of circulating platelets, indicative of an enhanced rate of platelet clearance. Aspirin-treated human platelets were phagocytosed more efficiently by macrophages, consistent with enhanced platelet apoptosis. This research provides a cautionary framework to critically re-evaluate the dosage regime of aspirin in systemic inflammatory and cardiovascular ailments (Nayak et al., 2014).

Aspirin in Vascular Disease Prevention

Comparative studies of thienopyridines (ticlopidine and clopidogrel) and aspirin have shown that thienopyridines are modestly more effective than aspirin in preventing serious vascular events in high-risk patients. Aspirin remains the most widely studied and prescribed antiplatelet drug for patients at high risk of vascular disease. This analysis emphasizes the need to balance effectiveness and safety when choosing between aspirin and alternative antiplatelet drugs for such patients (Hankey et al., 2000).

Transdermal Aspirin Delivery

Exploration into alternative delivery systems for aspirin, like transdermal delivery, aims to mitigate gastrointestinal side effects associated with oral intake. A study formulated aspirin in different topical bases, revealing that hydrocarbon gel allowed the highest drug release and permeation. This finding suggests a promising avenue for safer, long-term aspirin delivery, especially relevant in the context of cardiovascular disease prevention (Ammar et al., 2006).

Aspirin and Cancer Prevention

There is mounting evidence suggesting aspirin's role in cancer prevention, particularly colorectal cancer. Epidemiological studies and experimental models indicate that aspirin, among other non-steroidal anti-inflammatory drugs, may act as a chemopreventive agent. This research is pivotal in understanding the potential broader clinical applications of aspirin beyond its traditional uses (Reddy et al., 1993).

Aspirin and Thrombosis

Investigations into aspirin's efficacy in thrombosis prevention have shown mixed results. While aspirin inhibits platelet and vascular arachidonic acid metabolites, its impact on experimental thrombosis modelsin rats did not demonstrate significant reduction or potentiation of thrombosis tendency at various doses. This raises questions about the exact role of aspirin in thrombosis prevention and highlights the complexity of its interactions with platelet and vascular functions (Reyers et al., 1980).

Aspirin in the Treatment of Cancer

A systematic review and meta-analysis focused on aspirin use following a cancer diagnosis, examining its effects on mortality and metastatic spread. The findings suggest a potential role for aspirin in cancer treatment, particularly in reducing cause-specific mortality in various cancers, including colorectal, breast, and prostate cancers. However, these results highlight the need for further randomized trials to confirm aspirin's efficacy and safety in cancer treatment (Elwood et al., 2016).

Safety And Hazards

Aspirin use can result in serious side effects such as stomach bleeding, bleeding in the brain, and kidney failure . It also carries a small but potentially dangerous bleeding risk, including hemorrhage from stroke or in the upper gastrointestinal tract . In rare cases, aspirin can trigger bleeding in the brain or gastrointestinal tract serious enough to require hospitalization .

properties

IUPAC Name

2-acetyloxybenzoic acid
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InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
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InChI Key

BSYNRYMUTXBXSQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O
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Molecular Formula

C9H8O4, Array
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DSSTOX Substance ID

DTXSID5020108
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Molecular Weight

180.16 g/mol
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Physical Description

Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992), Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.], Solid, COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Odorless, colorless to white, crystal-line powder.
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Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), 284 °F (decomposes), 284 °F (Decomposes)
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Flash Point

482 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether, In water, 4,600 mg/L at 25 °C, Solubility in water, g/100ml at 15 °C: 0.25 (poor), (77 °F): 0.3%
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.40, 1.4 g/cm³, 1.35
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 2.52X10-5 mm Hg at 25 °C (calc), Vapor pressure, Pa at 25 °C: ~ 0.004, 0 mmHg (approx)
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Record name Acetylsalicylic acid
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Mechanism of Action

Acetylsalicylic acid (ASA) blocks prostaglandin synthesis. It is non-selective for COX-1 and COX-2 enzymes. Inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan). The acetyl group of acetylsalicylic acid binds with a serine residue of the cyclooxygenase-1 (COX-1) enzyme, leading to irreversible inhibition. This prevents the production of pain-causing prostaglandins. This process also stops the conversion of arachidonic acid to thromboxane A2 (TXA2), which is a potent inducer of platelet aggregation. Platelet aggregation can result in clots and harmful venous and arterial thromboembolism, leading to conditions such as pulmonary embolism and stroke. It is important to note that there is 60% homology between the protein structures of COX-1 and COX-2. ASA binds to serine 516 residue on the active site of COX-2 in the same fashion as its binding to the serine 530 residue located on the active site of COX-1. The active site of COX-2 is, however, slightly larger than the active site of COX-1, so that arachidonic acid (which later becomes prostaglandins) manages to bypass the aspirin molecule inactivating COX-2. ASA, therefore, exerts more action on the COX-1 receptor rather than on the COX-2 receptor. A higher dose of acetylsalicylic acid is required for COX-2 inhibition., Produce analgesia through a peripheral action by blocking pain impulse generation and via a central action, possibly in the hypothalamus. The peripheral action may predominate and probably involves inhibition of the synthesis or prostaglandins, and possibly inhibition of the synthesis and/or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation. /Salicylates/, May produce antipyresis by acting centrally on the hypothalamic heat-regulating center to produce peripheral vasodilation resulting in increased cutaneous blood flow, sweating, and heat loss. The central action may involve inhibition of prostaglandin synthesis in the hypothalamus; however, there is some evidence that fevers caused by endogenous pyrogens that do not act via a prostaglandin mechanism may also respond to salicylate therapy. /Salicylates/, CNS ... ESP NUCLEI LOCATED IN HYPOTHALAMUS PLAYS MAJOR ROLE IN REGULATION OF PERIPHERAL MECHANISMS CONCERNED WITH BODY HEAT PRODN & LOSS. WITH SALICYLATES, HEAT PRODN IS NOT INHIBITED, BUT HEAT LOSS IS INCR BY INCR PERIPHERAL BLOOD FLOW & PERSPIRATION. /SALICYLATES/, Aspirin acetylates prostaglandin endoperoxide synthase (prostaglandin G/H-synthase) and irreversibly inhibits its cyclooxygenase (COX) activity. The enzyme catalyzes the conversion of arachidonic acid to PGH2, the first committed step in prostanoid biosynthesis. Two isoforms of prostaglandin endoperoxide synthase exist, PGHS-1 and PGHS-2 (also referred to as COX-1 and COX-2, respectively). PGHS-1 (COX-1) is expressed constitutively in most cell types, including platelets. PGHS-2 (COX-2) is undetectable in most mammalian cells, but its expression can be induced rapidly in response to mitogenic and inflammatory stimuli. Aspirin is a relatively selective inhibitor of platelet PGHS-1 (cyclooxygenase-1, COX-1). The existence of 2 isoenzymes with different aspirin sensitivities, coupled with extremely different recovery rates of their cyclooxygenase (COX) activity following inactivation by aspirin, at least partially explains the different dosage requirements and durations of aspirin effects on platelet function versus the drug's analgesic and anti-inflammatory effects. Human platelets and vascular endothelial cells process PGH2 to produce thromboxane A2 and prostacyclin (epoprostenol, PGI2), respectively. Thromboxane A2 induces platelet aggregation and vasoconstriction, while prostacyclin inhibits platelet aggregation and induces vasodilation. Aspirin is antithrombotic in a wide range of doses inhibiting thromboxane A2 and prostacyclin., For more Mechanism of Action (Complete) data for ACETYLSALICYLIC ACID (12 total), please visit the HSDB record page.
Record name Acetylsalicylic acid
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Impurities

4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride)
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Product Name

Aspirin

Color/Form

Monoclinic tablets or needle-like crystals, Colorless to white, crystalline powder.

CAS RN

50-78-2
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Record name 2-(ACETYLOXY)BENZOIC ACID
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Melting Point

275 °F (NTP, 1992), 138-140, 135 °C (rapid heating), 135 °C, 275 °F
Record name ACETYLSALICYLIC ACID
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Synthesis routes and methods I

Procedure details

To prepare a suspension, desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure. Then 0.5 ml of the salicylic acid acetate-lipid solution was added to 9.5 ml of distilled water and briefly shaken by hand, at about 22.5° C.+/- about 2.5° C. and atmospheric pressure forming a suspension. The resulting suspension was milky in appearance and did not contain visable crystals or aggregates after a 30 minute period. Light microscopy of the suspension revealed aggregates, primarily with a diameter below 5 microns and no crystal characteristic for salicylic acid acetate. This suspension contained 0.5 mg salicylic acid acetate/ml.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
salicylic acid acetate-lipid
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
salicylic acid acetate
Quantity
0.5 mg
Type
reactant
Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A dosage form of salicylic acid acetate for topical or oral use was prepared as follows: Desalted egg phosphatides (Hepar) were dissolved in absolute ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure. Next, the topical/oral administration dosage form was prepared by adding the pharmacological agent-lipid solution, to water at about 22.5° C.+/- about 2.5° C. and briefly agitating the mixture. A cloudy suspension promptly formed. This salicylic acid acetate formulation may then be ingested or used topically.
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Two
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 2-hydroxy-benzoic acid carboxymethyl ester (22.8 grams) and triethylamine (22.6 ml) in acetone (200 ml) was added dichloro linker (10 grams). The reaction mixture was stirred at room temperature for 1 hour and then refluxed for 18 hours. The reaction mixture was poured onto cold water and crude product was extracted into ethyl acetate. It was washed with 5% sodium bicarbonate solution and water, followed by drying over sodium sulphate. The solvent was distilled off and precipitated with diisopropyl alcohol to give 8 grams of pure Aspirin dimer diol as a white powder with a melting point of 99-102° C. The product was characterized by IH NMR (DMSO-d6) δ 4.40 (s, 2H, CH2), 4.90 (s, 2H, CH2), 5.15 (s, 2H, CH2), 7.05 (m, 2H, Ar), 7.62 (t, 1H, Ar), 7.90 (d, 1H, Ar), 10.30 (s, 1H, ArOH).
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Pyridine (64 μl, 0.80 mmol) was added to an ice cooled mixture of salicylic acid (10 mg, 0.72 mmol) and methylene chloride (10 mL). After 5 minutes, acetic anhydride (10 μl, 1.09 mmoles) was added. The resulting mixture was stirred at room temperature for 4 hrs. The product was extracted with methylene chloride and water. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 2-acetoxybenzoic acid in 76% yield.
Quantity
64 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
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Reaction Step Two
Quantity
10 μL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Aspirin
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Aspirin
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Reactant of Route 4
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Aspirin

Citations

For This Compound
1,500,000
Citations
EH Awtry, J Loscalzo - Circulation, 2000 - Am Heart Assoc
… little additional benefit over aspirin alone. Compared with aspirin alone or a regimen of aspirin plus warfarin, the combination of ticlopidine (500 mg/d for 1 month) and aspirin (325 mg/d…
Number of citations: 205 www.ahajournals.org
JR Vane, RM Botting - Thrombosis research, 2003 - Elsevier
… Aspirin is the most widely used drug in the world. An aspirin a day doubles the chances of a … a regular dose of aspirin for the over 50s can prolong life since aspirin reduces the risk of …
Number of citations: 471 www.sciencedirect.com
KD Rainsford - 2013 - books.google.com
… Drugs promoted as successors to aspirin have never really displaced it in popular … aspirin became an article of commerce. We are even told in the newspapers that cheap plain aspirin …
Number of citations: 249 books.google.com
G Weissmann - Scientific American, 1991 - JSTOR
… Americans consume 16,000 tons of aspirin tablets a year-80 million pills-and spend about $2 billion a year for nonprescription pa lers, many of which contain aspirin or as pirinlike drugs…
Number of citations: 392 www.jstor.org
DB Jack - The Lancet, 1997 - thelancet.com
… the on-board first-aid cabinet of the Apollo spaceship that took the first US astronauts to the Moon contained Bayer Aspirin. In the USA about 35 000 kg aspirin is now consumed daily; …
Number of citations: 312 www.thelancet.com
GJ Hankey, JW Eikelboom - The Lancet, 2006 - thelancet.com
… Patients prescribed aspirin to prevent atherothrombotic vascular disease are now asking their doctors if they are resistant to aspirin and, if so, what the implications are. The issues to …
Number of citations: 854 www.thelancet.com
PC Elwood, AM Gallagher, GG Duthie, LAJ Mur… - The Lancet, 2009 - thelancet.com
… Work in animals supports cancer reduction with aspirin, but no … However, opportunistic trials of aspirin, designed to test … We summarise evidence for the potential benefit of aspirin and …
Number of citations: 342 www.thelancet.com
P Patrignani, C Patrono - Journal of the American College of Cardiology, 2016 - jacc.org
… low-dose aspirin 75 to 100 mg daily over no aspirin therapy (Grade 2B).” In striking contrast, the 2012 version of the European guidelines on CVD prevention stated that “aspirin or …
Number of citations: 263 www.jacc.org
V Fuster, JM Sweeny - Circulation, 2011 - Am Heart Assoc
… analysis of all large primary prevention trials with aspirin reexamined the benefit of aspirin prevention for stroke. In this analysis, aspirin in the primary prevention trials had no net effect …
Number of citations: 323 www.ahajournals.org
MJ Thun, EJ Jacobs, C Patrono - Nature reviews Clinical oncology, 2012 - nature.com
… for prophylactic aspirin use currently only consider the cardiovascular benefits of aspirin, weighed against the potential harm from aspirin-induced bleeding. Daily aspirin use has been …
Number of citations: 540 www.nature.com

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